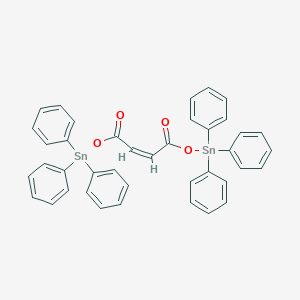
(Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene, also known as DSDA, is a new organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of organotin compounds and has a unique structure that makes it an attractive candidate for various research applications.
作用機序
The mechanism of action of (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene is not fully understood, but it is believed to involve the interaction of the compound with various enzymes and proteins in the body. (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene has been shown to inhibit the activity of certain enzymes, which may be responsible for its observed physiological effects.
生化学的および生理学的効果
(Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene has been found to have several biochemical and physiological effects. In animal studies, (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene has been shown to have anti-inflammatory and analgesic properties. It has also been found to have antitumor activity and may have potential as a cancer treatment.
実験室実験の利点と制限
One of the main advantages of (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene is its excellent electron transport properties, which make it an ideal material for use in electronic devices. However, (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene is also a highly reactive compound and can be difficult to handle in the lab. It may also be toxic to certain organisms and should be used with caution.
将来の方向性
There are several future directions for research on (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene. One potential area of study is the development of new electronic devices based on (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene. Another area of research is the investigation of (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene's potential as a cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene and its potential side effects.
合成法
The synthesis of (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of phenylmagnesium bromide with tin tetrachloride to form phenylstannane. This is followed by the reaction of phenylstannane with 1,2-dibromoethane to form (Z)-1,2-bis(phenylstannyl)ethylene. The final step involves the reaction of (Z)-1,2-bis(phenylstannyl)ethylene with 2,5-dimethoxy-1,4-benzoquinone to form (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene.
科学的研究の応用
(Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene has been found to have several potential applications in scientific research. One of the most promising applications is in the field of organic electronics. (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene has been shown to have excellent electron transport properties, making it an ideal material for use in organic field-effect transistors (OFETs) and other electronic devices.
特性
CAS番号 |
16122-27-3 |
|---|---|
製品名 |
(Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene |
分子式 |
C40H32O4Sn2 |
分子量 |
814.1 g/mol |
IUPAC名 |
bis(triphenylstannyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/6C6H5.C4H4O4.2Sn/c6*1-2-4-6-5-3-1;5-3(6)1-2-4(7)8;;/h6*1-5H;1-2H,(H,5,6)(H,7,8);;/q;;;;;;;2*+1/p-2/b;;;;;;2-1-;; |
InChIキー |
IOMRUDPZPOVCQZ-JRKBNQMXSA-L |
異性体SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)/C=C\C(=O)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C=CC(=O)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
正規SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C=CC(=O)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
その他のCAS番号 |
16122-27-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



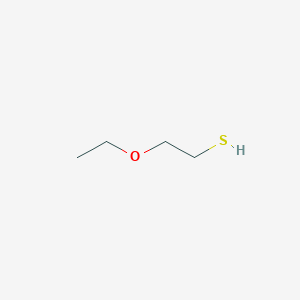
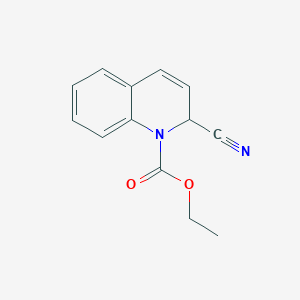
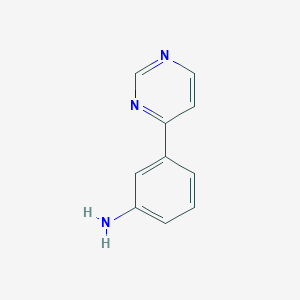

![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)
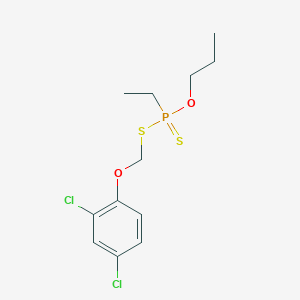
![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)
![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)
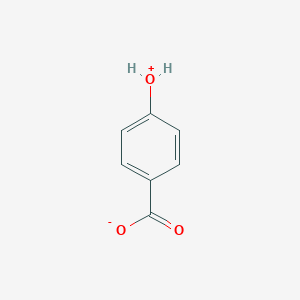
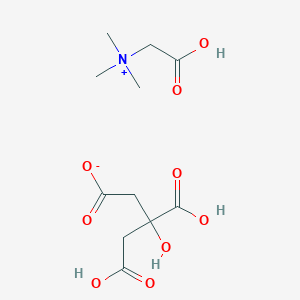
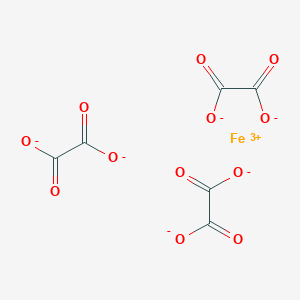
![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)
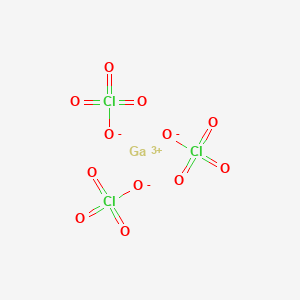
![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)